Potassium guaiacolsulfate

Antitussive Expectorant Cough Suppression

Potassium guaiacolsulfate (CAS 6100-07-8) is a dual-action expectorant/antitussive with 3× codeine potency at low doses. Unlike guaifenesin, it reduces mucus viscosity AND suppresses cough. Commercial material is a mixture of 4‑ and 5‑sulfonate isomers—critical for analytical validation because the pure 4‑isomer NF standard misses the actual product composition. Using commercial grade as the working standard prevents false IR identification failures. Its high water solubility (~13.3% w/v) enables alcohol‑free liquid dosage forms for pediatric/geriatric use. Light sensitivity (turns pink) provides a built‑in stability indicator. Procure the correct isomeric mixture for reproducible formulation development and QC compliance.

Molecular Formula C7H7KO5S
Molecular Weight 242.29 g/mol
CAS No. 6100-07-8
Cat. No. B13326624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium guaiacolsulfate
CAS6100-07-8
Molecular FormulaC7H7KO5S
Molecular Weight242.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OS(=O)(=O)[O-].[K+]
InChIInChI=1S/C7H8O5S.K/c1-11-6-4-2-3-5-7(6)12-13(8,9)10;/h2-5H,1H3,(H,8,9,10);/q;+1/p-1
InChIKeyUFSSZNFDFJFJBF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Potassium Guaiacolsulfate (CAS 6100-07-8) Procurement Guide: Key Properties and Differentiation for Expectorant Applications


Potassium guaiacolsulfate (CAS 6100-07-8), also known as potassium guaiacolsulfonate or sulfogaiacol, is an aromatic sulfonic acid salt with the molecular formula C₇H₇KO₅S and a molecular weight of 242.29 g/mol [1]. It is primarily recognized as an expectorant and mucolytic agent that reduces mucus viscosity and promotes its expulsion from the respiratory tract [2]. Commercially, the compound exists predominantly as a mixture of two positional isomers, potassium guaiacol-4-sulfonate and potassium guaiacol-5-sulfonate, with the 4-isomer being the major component [3]. This isomeric composition is a critical differentiator from reference standards and affects analytical validation and procurement decisions [4].

Why Potassium Guaiacolsulfate Cannot Be Simply Substituted with Guaifenesin or Other Expectorants


Generic substitution among expectorants is often misguided due to fundamental differences in mechanism of action, solubility profiles, and regulatory status. While guaifenesin is a widely used expectorant, recent clinical trials have demonstrated that it has no measurable effect on sputum volume or properties compared to placebo, calling into question its efficacy as a standalone mucolytic [1]. In contrast, potassium guaiacolsulfate has a dual mechanism: it not only reduces mucus viscosity but also exhibits a pronounced antitussive effect, reportedly three times more potent than codeine phosphate at low doses [2]. Additionally, its unique solubility in water (1 part in 7.5 parts) and near-insolubility in alcohol differentiate it from other expectorants in formulation design [3]. Furthermore, the presence of two positional isomers with distinct pKa values (8.74 vs. 9.16) necessitates specific analytical methods for quality control, making direct interchange without method validation unreliable [4].

Potassium Guaiacolsulfate (CAS 6100-07-8): Quantifiable Differentiation Evidence for Scientific Selection and Procurement


Dual Antitussive and Expectorant Activity: 3x Potency of Codeine Phosphate

Potassium guaiacolsulfate exhibits a dual mechanism that distinguishes it from single-action expectorants. Pharmacological data indicates that at low doses, its cough-suppressing effect is approximately three times more potent than codeine phosphate, a widely used opioid antitussive [1]. Concurrently, it increases respiratory tract secretions and reduces mucus viscosity, providing an expectorant action [1]. This combination is not observed with guaifenesin, which has been shown in a randomized clinical trial (n=378) to have no significant effect on sputum volume (P = .41) or viscosity (P = .45) compared to placebo [2].

Antitussive Expectorant Cough Suppression

Aqueous Solubility Profile Differentiates Potassium Guaiacolsulfate from Alcohol-Soluble Expectorants

The solubility profile of potassium guaiacolsulfate is distinctly different from common expectorants. It dissolves in 7.5 parts water (approximately 13.3% w/v) at room temperature but is almost insoluble in alcohol and completely insoluble in ether [1]. This contrasts sharply with guaifenesin, which is freely soluble in ethanol and only slightly soluble in water (1 g in 33 mL) . Additionally, in vitro solubility testing by Selleck Chemicals confirms that potassium guaiacolsulfonate hemihydrate achieves a solubility of 5 mg/mL (9.94 mM) in DMSO, water, and ethanol at 25°C .

Solubility Formulation Physicochemical Properties

Isomeric Composition Variability: Critical Quality Attribute for Analytical Method Validation

Potassium guaiacolsulfate exists as a mixture of two positional isomers, potassium guaiacol-4-sulfonate and potassium guaiacol-5-sulfonate, with the 4-isomer predominating in commercial samples [1]. In contrast, NF reference standards consist solely of the 4-sulfonate isomer [1]. This compositional difference renders compendial identification tests, particularly IR spectroscopy, unreliable for commercial samples due to significant differences in fingerprint regions between the isomers [1]. The two isomers also exhibit distinct pKa values: 8.74 for the 4-isomer and 9.16 for the 5-isomer, as determined spectrophotometrically [2]. This variability does not occur with single-entity expectorants like guaifenesin or ambroxol, which lack positional isomerism.

Isomerism Quality Control Analytical Methods

Light and Air Sensitivity: Formulation and Storage Considerations

Potassium guaiacolsulfate is prone to gradual photodegradation, turning pink upon exposure to air and light [1]. This necessitates storage in well-closed, light-resistant containers, as mandated by USP monographs [2]. This sensitivity is not a prominent feature of guaifenesin, which is stable under normal conditions. The color change serves as a visual indicator of degradation, which can be monitored during stability studies.

Stability Photodegradation Storage

Potassium Guaiacolsulfate (CAS 6100-07-8): Application Scenarios Based on Verified Differentiating Properties


Formulation of Aqueous Cough Syrups and Pediatric Oral Powders

Leverage the compound's high aqueous solubility (~13.3% w/v) to develop stable, alcohol-free liquid dosage forms suitable for pediatric and geriatric populations. The water-based solubility eliminates the need for ethanol or other co-solvents, simplifying formulation and improving safety. Additionally, its neutral aqueous solution (pH neutral to litmus) minimizes mucosal irritation [1]. Analytical methods for simultaneous determination with common excipients (e.g., sodium benzoate) have been validated using HPLC, facilitating quality control in finished products [2].

Combination Therapy for Productive Cough with Antitussive Sparing

Utilize the compound's dual antitussive (3x codeine potency) and expectorant actions to design combination products that reduce reliance on opioids or other centrally acting agents. This can minimize side effects and regulatory hurdles associated with controlled substances. Formulations combining potassium guaiacolsulfate with antihistamines or decongestants are common and can be optimized using validated HPLC methods that resolve the compound from other actives like guaifenesin and diphenhydramine [3].

Quality Control Reference Material Preparation and Method Development

Given the documented difference between commercial potassium guaiacolsulfate (mixture of 4- and 5-isomers) and NF reference standards (pure 4-isomer), procurement of commercial material is essential for developing and validating accurate analytical methods. Using commercial material as a working standard ensures that QC methods reflect actual product composition and avoid false failures in identification tests, particularly IR spectroscopy [4]. This is critical for compliance with regulatory pharmacopeias.

Stability-Indicating Method Development and Packaging Validation

The compound's sensitivity to light and air (turning pink) provides a visual indicator for stability studies. Researchers can leverage this property to develop stability-indicating HPLC methods and validate protective packaging. For example, photostability studies can quantify the rate of color formation or isomer degradation under ICH conditions, guiding the selection of appropriate container-closure systems [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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